molecular formula C14H18INO B14542669 (2-Hydroxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium iodide CAS No. 62019-32-3

(2-Hydroxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium iodide

Cat. No.: B14542669
CAS No.: 62019-32-3
M. Wt: 343.20 g/mol
InChI Key: IOQLNMJVDBZWRW-UHFFFAOYSA-N
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Description

(2-Hydroxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium iodide is a quaternary ammonium compound derived from naphthalene It is known for its unique chemical structure, which includes a hydroxyl group attached to a naphthalene ring and a trimethylammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium iodide typically involves the quaternization of (2-Hydroxynaphthalen-1-yl)-N,N-dimethylmethanamine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium iodide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like water or alcohols.

Major Products Formed

    Oxidation: Formation of 2-naphthaldehyde or 2-naphthoic acid.

    Reduction: Formation of 2-hydroxy-1,2,3,4-tetrahydronaphthalene.

    Substitution: Formation of (2-Hydroxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium chloride, bromide, or hydroxide.

Scientific Research Applications

Chemistry

In chemistry, (2-Hydroxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium iodide is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various naphthalene derivatives.

Biology

In biological research, this compound is used as a fluorescent probe due to its ability to bind to nucleic acids and proteins. It is also used in the study of enzyme kinetics and protein-ligand interactions.

Medicine

In medicine, this compound has potential applications as an antimicrobial agent. Its quaternary ammonium structure allows it to disrupt microbial cell membranes, leading to cell death.

Industry

In the industrial sector, this compound is used in the formulation of disinfectants and antiseptics. It is also used as an additive in the production of polymers and coatings to enhance their antimicrobial properties.

Mechanism of Action

The mechanism of action of (2-Hydroxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium iodide involves its interaction with cellular membranes. The positively charged trimethylammonium group interacts with the negatively charged components of the cell membrane, leading to membrane disruption and cell lysis. This mechanism is similar to other quaternary ammonium compounds, which are known for their antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.

    Dodecyltrimethylammonium chloride: Commonly used in disinfectants and antiseptics.

Uniqueness

(2-Hydroxynaphthalen-1-yl)-N,N,N-trimethylmethanaminium iodide is unique due to its naphthalene core, which imparts distinct chemical and physical properties. The presence of the hydroxyl group enhances its solubility in water and its ability to form hydrogen bonds, making it a versatile compound for various applications.

Properties

CAS No.

62019-32-3

Molecular Formula

C14H18INO

Molecular Weight

343.20 g/mol

IUPAC Name

(2-hydroxynaphthalen-1-yl)methyl-trimethylazanium;iodide

InChI

InChI=1S/C14H17NO.HI/c1-15(2,3)10-13-12-7-5-4-6-11(12)8-9-14(13)16;/h4-9H,10H2,1-3H3;1H

InChI Key

IOQLNMJVDBZWRW-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CC1=C(C=CC2=CC=CC=C21)O.[I-]

Origin of Product

United States

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